molecular formula C15H26N2O2 B4845310 1-butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone

1-butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone

Cat. No. B4845310
M. Wt: 266.38 g/mol
InChI Key: KYIYMOPEXOBUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone is a chemical compound that is commonly referred to as BMK or Phenylacetone. It is a key precursor in the synthesis of numerous pharmaceuticals and illicit drugs, including amphetamines and opioids. BMK has been the focus of extensive scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of BMK is not well understood. However, it is believed to act as a precursor in the synthesis of neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects:
BMK has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which can lead to increased alertness and arousal. It has also been shown to have analgesic and anesthetic effects.

Advantages and Limitations for Lab Experiments

BMK has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful precursor in the synthesis of numerous drugs. However, it is also highly regulated due to its potential use in the synthesis of illicit drugs, which can make it difficult to obtain for research purposes.

Future Directions

There are numerous future directions for research on BMK. One area of interest is the potential use of BMK as an analgesic and anesthetic agent. Another area of interest is the development of new synthetic methods for BMK that are more efficient and environmentally friendly. Additionally, research on the mechanism of action of BMK could lead to the development of new drugs that target the neurotransmitter systems involved in mood, attention, and arousal.

Scientific Research Applications

BMK has been extensively studied for its potential applications in the pharmaceutical industry. It has been used as a precursor in the synthesis of numerous drugs, including amphetamines, opioids, and benzodiazepines. BMK has also been investigated for its potential as an analgesic and anesthetic agent.

properties

IUPAC Name

1-butyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-3-4-8-16-11-13(10-14(16)18)15(19)17-9-6-5-7-12(17)2/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIYMOPEXOBUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)N2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-[(2-methylpiperidino)carbonyl]-2-pyrrolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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